tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as “tert-Butyl 1-piperazinecarboxylate”, has been reported. For instance, one method involves the reaction of piperazine with formic acid, followed by the addition of a catalyst and di-tert-butyl dicarbonate .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The molecular formula of “tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride” is not explicitly mentioned in the search results .Scientific Research Applications
Synthesis and Characterization
Synthetic Approaches and Structural Analysis : The synthesis of tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride involves various synthetic strategies and characterization techniques, including condensation reactions, modification of Bruylants' approach, and single crystal X-ray diffraction (XRD) studies. For instance, a sterically congested piperazine derivative was prepared using a modified Bruylants approach, highlighting its novel chemistry and potential as a pharmacologically useful core (Gumireddy et al., 2021). Similarly, compounds like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its derivatives have been synthesized, characterized by spectroscopic methods, and their structures confirmed by single crystal XRD analysis, showcasing their potential in various applications including antibacterial and antifungal activities (Kulkarni et al., 2016).
Biological Evaluation
Antibacterial and Anthelmintic Activities : These compounds have been evaluated for their biological activities, including antibacterial and anthelmintic properties. For example, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate showed moderate anthelmintic activity and poor antibacterial activity, indicating a potential area for further research in developing new therapeutic agents (Sanjeevarayappa et al., 2015).
Anticorrosive Applications
Corrosion Inhibition for Carbon Steel : Beyond biological applications, these compounds also find utility in industrial applications such as corrosion inhibition. A novel heterocyclic compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, demonstrated significant anticorrosive activity for carbon steel in corrosive media, with an inhibition efficiency of 91.5% at a particular concentration, showcasing the compound's potential in protective coatings and anticorrosive formulations (Praveen et al., 2021).
Mechanism of Action
Target of Action
Tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride is a compound useful in organic synthesis . It is used in the preparation of series of (m-phenoxy)phenyl substituted piperazine derivatives . It can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances .
Mode of Action
The compound undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . This reaction is a key step in the synthesis of many bioactive molecules and piperazine containing drug substances .
Biochemical Pathways
It is known that the compound is used in the synthesis of monosubstituted piperazine intermediates of many bioactive molecules . These molecules can affect a variety of biochemical pathways depending on their specific structures and targets.
Pharmacokinetics
The compound is soluble in dmso, ethyl acetate, methanol, and water , which could potentially influence its bioavailability and pharmacokinetic behavior.
Result of Action
The compound is used in the synthesis of monosubstituted piperazine intermediates of many bioactive molecules . These molecules can have a variety of effects at the molecular and cellular level, depending on their specific structures and targets.
Action Environment
The compound should be stored in an inert atmosphere at 2-8°C . It is sensitive to air , suggesting that exposure to oxygen could potentially influence its action, efficacy, and stability. The compound’s solubility in various solvents could also influence its action in different environments.
properties
IUPAC Name |
tert-butyl 3-tert-butylpiperazine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-12(2,3)10-9-15(8-7-14-10)11(16)17-13(4,5)6;/h10,14H,7-9H2,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADRPFQADWMMKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CN(CCN1)C(=O)OC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20723027 | |
Record name | tert-Butyl 3-tert-butylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20723027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886779-61-9 | |
Record name | tert-Butyl 3-tert-butylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20723027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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